molecular formula C9H11F3N2O B13025564 (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13025564
M. Wt: 220.19 g/mol
InChI Key: NQXWVAAAXWPKDX-ZETCQYMHSA-N
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Description

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1R)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2/t7-/m0/s1

InChI Key

NQXWVAAAXWPKDX-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)N)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F

Origin of Product

United States

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